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Compound of Interest

Compound Name: JNJ-54717793

Cat. No.: B8726860 Get Quote

JNJ-54717793 (Seltorexant) Technical Support
Center
Welcome to the technical support center for JNJ-54717793 (seltorexant). This resource is

designed for researchers, scientists, and drug development professionals to provide guidance

on optimizing JNJ-54717793 dosage to minimize sedative effects during pre-clinical and

clinical investigations.

Troubleshooting Guide: Sedative Effects
This guide addresses specific issues you might encounter related to sedation in your

experiments.

Q1: We are observing unexpected levels of somnolence in our subjects at a 20 mg dose. What

are the expected rates of sedation?

A1: Somnolence is a commonly reported treatment-emergent adverse event (TEAE) with

seltorexant. In a Phase 2b dose-finding study (NCT03227224), somnolence-related adverse

events were reported in 11.5% of patients in the 20 mg seltorexant group, compared to 5.1% in

the placebo group[1]. Another study noted that while somnolence was inconsistent at a 5 mg

dose, patients receiving doses of 10 mg or higher reported daily somnolence, with moderate

intensity reported at 20 mg and above[1]. It is crucial to compare your observed rates with the

established clinical trial data to determine if they are outside the expected range.
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Q2: How does the sedative profile of seltorexant compare to other compounds?

A2: In a 26-week, Phase 3 study, seltorexant was compared to quetiapine XR as an adjunctive

therapy for Major Depressive Disorder (MDD) with insomnia. The rate of somnolence with

seltorexant was four times lower than with quetiapine XR, at 6% versus 24%, respectively[2].

This suggests a more favorable sedation profile for seltorexant compared to some commonly

used agents with sedative properties.

Q3: We are planning a study and need to select a dose that balances efficacy with minimal

sedation. What is the current understanding of the dose-response relationship for sedation?

A3: Clinical data indicates a dose-dependent increase in sedative effects. A higher incidence of

somnolence-related adverse events has been reported at the 40 mg dose compared to 10 mg

and 20 mg doses[3]. In one study, the 40 mg dose was discontinued after an interim analysis,

and subsequent patients were randomized to 10 mg or 20 mg[4]. The 20 mg dose has often

been selected for further studies as it is considered to balance antidepressant effects with

tolerability. For initial studies, beginning with a 10 mg or 20 mg dose is a reasonable starting

point.

Q4: Are there objective measures we can use to quantify sedation beyond subject reporting?

A4: Yes, several objective and subjective scales are used in clinical trials. The Karolinska

Sleepiness Scale (KSS) is a subjective measure of situational sleepiness. In one seltorexant

study, the KSS showed only "small increases in next-day sleepiness that were comparable

across treatment groups". Objective measures include the Psychomotor Vigilance Task (PVT),

which assesses sustained attention and reaction time, and polysomnography (PSG) to

measure changes in sleep architecture. Implementing these tools can provide quantitative data

to better characterize the sedative effects of seltorexant in your specific experimental context.

Frequently Asked Questions (FAQs)
What is the mechanism of action of JNJ-54717793 (seltorexant) and how does it relate to

sedation?

JNJ-54717793, or seltorexant, is a selective orexin-2 receptor (OX2R) antagonist. The orexin

system is a key regulator of wakefulness and arousal. By blocking the OX2R, seltorexant is

thought to normalize the overactivation of this system, which can contribute to both depression
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and insomnia. This targeted mechanism on a wakefulness-promoting pathway is the reason for

its potential sedative effects.

What is the optimal dose of seltorexant to achieve therapeutic effects for depression while

minimizing sedation?

Phase 2b clinical trial data suggests that the 20 mg dose of seltorexant provides a clinically

meaningful reduction in depressive symptoms, particularly in patients with co-morbid sleep

disturbances. While higher doses like 40 mg have been explored, they are associated with a

higher incidence of somnolence. Therefore, the 20 mg dose is often considered to have a

favorable balance of efficacy and tolerability.

Are there any known drug interactions that could potentiate the sedative effects of seltorexant?

While specific interaction studies are not detailed in the provided search results, it is a standard

precaution to consider the potential for additive sedative effects when co-administering

seltorexant with other central nervous system (CNS) depressants, such as benzodiazepines, Z-

drugs, alcohol, or certain antihistamines. Researchers should carefully review the full

investigator brochure and consider the metabolic pathways (CYP3A4 is involved in the

metabolism of other orexin antagonists) when designing co-administration studies.

Data on Sedative Effects of Seltorexant
The following table summarizes the incidence of somnolence as a treatment-emergent adverse

event (TEAE) from various clinical studies.
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Dose
Incidence of
Somnolence/S
edation

Study
Population

Comparator Source

5 mg
Inconsistent over

time

Insomnia

Disorder
Placebo

10 mg

Daily

somnolence

reported

MDD with

inadequate

response to

antidepressants

Placebo

20 mg 11.5%

MDD with

inadequate

response to

antidepressants

Placebo (5.1%)

40 mg

Higher incidence

of somnolence-

related AEs

MDD with

insomnia
Placebo

20 mg 6%
MDD with

insomnia

Quetiapine XR

(24%)

All Doses

8.2% (combined

seltorexant

groups)

MDD with

inadequate

response to

antidepressants

Placebo (5.1%)

Experimental Protocols
Protocol: Assessment of Subjective Sedation using the
Karolinska Sleepiness Scale (KSS)
Objective: To measure the subject's perceived level of sleepiness at specific time points.

Methodology:

Instrument: The Karolinska Sleepiness Scale is a 9-point Likert scale ranging from 1

("Extremely alert") to 9 ("Extremely sleepy, fighting sleep").
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Administration: The scale is self-administered by the subject.

Instructions to Subject: "Please rate your level of sleepiness right now, thinking about how

you have felt in the last 10 minutes."

Timing:

A baseline KSS score should be obtained before the first dose of the investigational

product.

Post-dose assessments should be conducted at regular intervals, for example, 1, 2, 4, and

8 hours after administration, and the following morning to assess residual effects.

The timing should be kept consistent across all study visits.

Data Analysis: Mean KSS scores are calculated for each treatment group at each time point

and compared to baseline and placebo.

Protocol: Assessment of Objective Sedation using the
Psychomotor Vigilance Task (PVT)
Objective: To objectively measure sustained attention and reaction time as indicators of

vigilance and sedation.

Methodology:

Apparatus: A computerized device with a screen and a response button.

Task: Subjects are instructed to monitor the screen and press the response button as quickly

as possible whenever a visual stimulus (e.g., a light or a counter) appears. The inter-stimulus

interval should be randomized (e.g., 2-10 seconds).

Duration: A standard PVT session lasts for 10 minutes.

Key Metrics:

Mean Reaction Time (RT): The average speed of response.
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Lapses: The number of responses with an unusually long RT (typically >500 ms).

False Starts: Responses made before the stimulus appears.

Reciprocal of RT (1/RT): Used to normalize the distribution of response times.

Procedure:

Subjects should be trained on the task to minimize learning effects before the baseline

assessment.

A baseline PVT should be performed before the first dose.

Post-dose PVTs should be conducted at time points corresponding to the expected peak

plasma concentration (Tmax) of seltorexant and at later time points to assess the duration

of any effects.

Data Analysis: The key metrics are compared between the seltorexant dose groups and

placebo at each time point.

Visualizations
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Experimental Workflow: Dose-Finding Study

Start: Recruit Subjects
(e.g., MDD with Insomnia)

Screening & Baseline Assessment
(MADRS, ISI, KSS, PVT)

Randomization

Group 1:
Seltorexant 10 mg

Group 2:
Seltorexant 20 mg

Group 3:
Seltorexant 40 mg

Group 4:
Placebo

6-Week Treatment Period

Regular Assessments:
- Adverse Events (Somnolence)

- KSS, PVT
- Efficacy (MADRS)

Repeat

Data Analysis:
Compare dose groups vs. Placebo

End: Determine Optimal Dose
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Decision Tree for Dose Adjustment

Subject Reports Sedation

Is sedation severe or intolerable?

Consider Dose Reduction
or Discontinuation

Yes

Is sedation mild to moderate?

No

Is there a clear therapeutic benefit?

Yes

Continue and monitor;
Re-evaluate at next timepoint

No

Continue at current dose;
Monitor closely

Yes

Consider Dose Reduction

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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